Boc-4-carboxyl-L-phenylalanine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

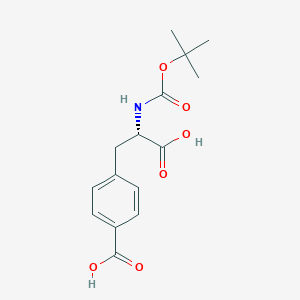

Boc-4-carboxyl-L-phenylalanine, also known as N-tert-butoxycarbonyl-4-carboxyl-L-phenylalanine, is a derivative of the amino acid L-phenylalanine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a carboxyl group at the para position of the phenyl ring. This compound is commonly used in peptide synthesis and as an intermediate in organic synthesis due to its stability and ease of handling.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Boc-4-carboxyl-L-phenylalanine typically involves the protection of the amino group of L-phenylalanine with a Boc group. The process begins with the reaction of L-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent, and the product is purified through crystallization or extraction methods .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

化学反応の分析

Key Structural Features and Reactivity

Table 1: Representative Reaction Parameters for Borylation

| Parameter | Value/Detail |

|---|---|

| Temperature | −70°C to −100°C |

| Boronating Agent | Triethyl borate (3–5 equiv) |

| Organolithium Reagent | n-BuLi (3–5 equiv) |

| Yield | >85% (after deprotection) |

Racemization-Free Coupling

The Boc group minimizes racemization during peptide synthesis. Studies on analogous compounds (e.g., Boc-4-iodo-L-phenylalanine) confirm that coupling reagents like Boc-Oxyma (ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate) preserve stereochemistry at the α-carbon, enabling chiral derivatization without epimerization .

Table 2: Key Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉NO₆ |

| Molecular Weight | 309.31 g/mol |

| IUPAC Name | 4-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid |

| Topological PSA | 113 Ų |

科学的研究の応用

Peptide Synthesis

Overview: Boc-4-carboxyl-L-phenylalanine is primarily used as a building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its protective Boc (tert-butoxycarbonyl) group allows for selective reactions without interfering with other functional groups.

Key Points:

- Solid-Phase Peptide Synthesis: The compound facilitates the construction of complex peptide chains, ensuring high purity and yield.

- Diverse Applications: It is utilized in synthesizing biologically active peptides that can mimic natural hormones or neurotransmitters.

Case Study:

A study demonstrated the successful synthesis of a peptide using this compound, achieving a high yield and purity, which was crucial for subsequent biological assays .

Drug Development

Overview: The compound plays a vital role in developing peptide-based pharmaceuticals. Its ability to target specific biological pathways enhances therapeutic efficacy.

Key Points:

- Targeted Therapy: Peptides synthesized with this compound can be designed to interact with specific receptors or enzymes, making them suitable for targeted drug delivery.

- Biopharmaceuticals: Many modern drugs are peptide-based; hence, this compound is integral to this sector.

Case Study:

Research highlighted the development of a peptide drug that effectively inhibited a specific cancer cell line's growth. The incorporation of this compound was essential for the drug's efficacy due to its structural compatibility with target receptors .

Bioconjugation

Overview: this compound is employed in bioconjugation processes, enabling the attachment of biomolecules to surfaces or other molecules.

Key Points:

- Targeted Drug Delivery Systems: The compound aids in creating conjugates that can deliver drugs precisely to target sites, improving therapeutic outcomes.

- Diagnostic Tools: It is also used in developing biosensors and diagnostic assays by linking biomolecules with detectable labels.

Case Study:

A study on bioconjugation techniques demonstrated how this compound was used to attach peptides to nanoparticles for targeted delivery of chemotherapeutics, significantly enhancing treatment efficacy while minimizing side effects .

Research in Protein Engineering

Overview: Researchers utilize this compound to modify proteins, allowing for the exploration of protein interactions and functions.

Key Points:

- Protein Modification: The compound enables the incorporation of unnatural amino acids into proteins, facilitating studies on protein dynamics and interactions.

- Biotechnology Applications: This modification is crucial for developing novel proteins with enhanced stability or activity.

Case Study:

In a recent study, scientists successfully incorporated this compound into a model protein, allowing for real-time imaging of protein interactions within live cells. This advancement has significant implications for understanding cellular processes .

Self-Assembly and Nanostructuring

Overview: The self-assembly properties of peptides containing this compound are being explored for creating nanostructured materials.

Key Points:

- Nanotube Formation: Studies have shown that peptides can self-organize into nanotubes and microstructures with unique physical properties.

- Biomedical Applications: These nanostructures have potential applications in drug delivery systems and tissue engineering due to their biocompatibility and functionality.

Case Study:

Research demonstrated that peptides derived from Boc-protected amino acids could form nanofibers with piezoelectric properties, making them suitable for biomedical devices .

作用機序

The mechanism of action of Boc-4-carboxyl-L-phenylalanine primarily involves its role as a protected amino acid. The Boc group protects the amino group from unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in various biochemical reactions, such as peptide bond formation. The carboxyl group at the para position of the phenyl ring can also engage in reactions, contributing to the compound’s versatility .

類似化合物との比較

- Boc-L-phenylalanine

- Boc-4-fluoro-L-phenylalanine

- Boc-4-nitro-L-phenylalanine

Comparison: Boc-4-carboxyl-L-phenylalanine is unique due to the presence of the carboxyl group at the para position of the phenyl ring, which imparts additional reactivity compared to other Boc-protected phenylalanine derivatives. This makes it particularly useful in applications requiring selective functionalization of the phenyl ring .

生物活性

Boc-4-carboxyl-L-phenylalanine (Boc-4-CF) is a derivative of L-phenylalanine, an amino acid that plays a crucial role in protein synthesis and various metabolic processes. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the design of peptide-based drugs and as a biochemical reagent in life sciences research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

Structural Properties

This compound has the following structural characteristics:

- Molecular Formula : C15H19NO6

- Molecular Weight : 305.32 g/mol

- Density : 1.2 ± 0.1 g/cm³

- Melting Point : 85-87 °C

- Boiling Point : 426.6 ± 38.0 °C at 760 mmHg

These properties indicate that Boc-4-CF is a stable compound suitable for various laboratory applications .

The biological activity of Boc-4-CF can be understood through its interactions with various biological systems:

-

Enzymatic Activity :

- Boc-4-CF has been shown to influence the activity of enzymes involved in the phenylpropanoid pathway. In particular, studies have demonstrated that it can act as a substrate for phenylalanine ammonia lyase (PAL), which catalyzes the conversion of L-phenylalanine to cinnamic acid, a precursor for numerous secondary metabolites in plants .

-

Cellular Uptake and Incorporation :

- Research indicates that Boc-4-CF can be effectively incorporated into cellular systems, where it participates in metabolic pathways leading to the synthesis of bioactive compounds. For instance, its incorporation into piperamides has been documented, highlighting its role as a precursor in the biosynthesis of important phytochemicals .

-

Antiviral Properties :

- Similar compounds have been studied for their antiviral activities. For example, carbobenzoxy-D-phenylalanine derivatives have shown potential as membrane fusion inhibitors, suggesting that Boc-4-CF might exhibit similar properties by disrupting lipid bilayer integrity and preventing viral entry into host cells .

Research Findings and Case Studies

Several studies have investigated the biological implications of Boc-4-CF:

Table 1: Summary of Key Studies on this compound

Potential Applications

Given its biological activity, this compound has several potential applications:

-

Drug Development :

- Its ability to act as a substrate for key enzymes makes it a candidate for designing enzyme inhibitors or modulators that could be used in treating diseases related to metabolic disorders.

-

Biochemical Research :

- As a biochemical reagent, Boc-4-CF can facilitate studies on amino acid metabolism and enzyme kinetics, providing insights into metabolic pathways.

-

Agricultural Biotechnology :

- The compound's role in plant metabolism could be harnessed to enhance the production of valuable phytochemicals in crops through biotechnological approaches.

特性

IUPAC Name |

4-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO6/c1-15(2,3)22-14(21)16-11(13(19)20)8-9-4-6-10(7-5-9)12(17)18/h4-7,11H,8H2,1-3H3,(H,16,21)(H,17,18)(H,19,20)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFKXENJFSWWWQI-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。